molecular formula C19H23NO B1221408 Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- CAS No. 29743-08-6

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-

Cat. No. B1221408
CAS RN: 29743-08-6
M. Wt: 281.4 g/mol
InChI Key: DBOAVDSSZWDGTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenamine derivatives often involves complex organic reactions that aim to introduce specific functional groups, facilitating the compound's desired properties. For instance, the synthesis and characterization of similar compounds, such as (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives, have been reported. These derivatives are synthesized and characterized by IR, 1H NMR, and 13C NMR spectra, demonstrating the diverse synthetic routes available for such compounds (Malhotra et al., 2012).

Molecular Structure Analysis

The molecular structure of benzenamine derivatives can be complex, with various substituents affecting the molecule's overall shape, electronic distribution, and chemical reactivity. X-ray crystallography studies, such as those conducted on related compounds, provide valuable insights into the molecular geometry, confirming the presence of specific functional groups and the compound's stereochemistry (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Benzenamine derivatives participate in various chemical reactions, reflecting their reactivity and potential applications in synthetic chemistry. For instance, reactions involving intramolecular charge transfer have been explored for similar compounds, highlighting the potential for developing novel chemosensors and materials with unique electronic properties (Tharmaraj, Devi, & Pitchumani, 2012).

Scientific Research Applications

Summary of the Application

“Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .

Methods of Application or Experimental Procedures

The mobile phase of the HPLC method contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Results or Outcomes

This method allows for the separation and analysis of “Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” in a laboratory setting .

Application in Bio-Molecule Research

Summary of the Application

While not directly mentioned, compounds like “Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” could potentially be studied using tools like AlphaFold . AlphaFold is a computational tool developed by Google DeepMind and Isomorphic Labs that predicts interactions between biomolecules such as DNA, RNA, proteins, and ligands .

Methods of Application or Experimental Procedures

AlphaFold uses a diffusion network similar to those in AI image generators to compose predictions at the atomic level, gradually converging to highly accurate molecular structures .

Results or Outcomes

The use of AlphaFold could potentially reduce the need for time-consuming and costly real-life experiments with molecules . It could also accelerate the development of new drugs .

Application in Optimization Framework Development

Summary of the Application

Compounds like “Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” could potentially be used in the development of optimization frameworks for dimensional synthesis in mechanisms used in machine design and robotics .

Methods of Application or Experimental Procedures

The approach involves the use of innovative heuristic algorithms within numerical continuation techniques, referred to as “random monodromy loops”, enabling the approximation of critical points and root-finding in nonlinear systems .

Results or Outcomes

This method has been shown to be effective in discovering critical points of high-dimensional nonlinear objective functions . It has far-reaching implications in scientific and engineering domains .

Application in Temperature Measurement

Summary of the Application

“Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” could potentially be used in the development of optomechanical systems for temperature estimation in interferometric setups .

Methods of Application or Experimental Procedures

The proposed theoretical approach for temperature measurement uses an optomechanical system in which the position of a mechanical oscillator is coupled to the cavity field .

Results or Outcomes

The use of this method can result in highly accurate temperature measurements and is robust against decoherence . This study can provide insights into the field of temperature measurement, offering a theoretical approach that can be applied in many scientific and engineering applications .

properties

IUPAC Name

N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(14-10-17)21-4-2/h7-15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOAVDSSZWDGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067505
Record name Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-

CAS RN

29743-08-6
Record name 4′-Ethoxybenzylidene-4-butylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29743-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethoxybenzylidene)-4-butylaniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butyl-N-[(4-ethoxybenzylidene]aniline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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